molecular formula C10H18O B14520423 Dec-5-YN-3-OL CAS No. 62873-34-1

Dec-5-YN-3-OL

Cat. No.: B14520423
CAS No.: 62873-34-1
M. Wt: 154.25 g/mol
InChI Key: MIQSNVQFOYNLBA-UHFFFAOYSA-N
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Description

Dec-5-YN-3-OL is an organic compound classified as an alkyne alcohol. It features a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol) in its structure. The molecular formula for this compound is C10H18O, and it is known for its unique chemical properties and reactivity due to the presence of both functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-5-YN-3-OL can be synthesized through various methods. One common approach involves the reaction of an alkyne with a suitable alcohol under specific conditions. For example, the reaction of 1-decyne with propargyl alcohol in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

Dec-5-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Dec-5-YN-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dec-5-YN-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in addition reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dec-5-YN-3-OL is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

62873-34-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-5-yn-3-ol

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-6,9H2,1-2H3

InChI Key

MIQSNVQFOYNLBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC(CC)O

Origin of Product

United States

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